molecular formula C10H14N2O B181613 n-[4-(dimethylamino)phenyl]acetamide CAS No. 7463-28-7

n-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B181613
CAS No.: 7463-28-7
M. Wt: 178.23 g/mol
InChI Key: XZEJXEZIWLTFJR-UHFFFAOYSA-N
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Description

4’-Dimethylaminoacetanilide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a derivative of acetanilide, where the amino group is substituted with a dimethylamino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Dimethylaminoacetanilide can be synthesized through the N,N-dimethylation of 4’-aminoacetanilide using methanol as a methylating agent. The reaction is typically carried out in a stainless reactor bomb under an inert atmosphere at 120°C for 17 hours. The products are then isolated by silica gel column chromatography .

Industrial Production Methods: Industrial production of 4’-Dimethylaminoacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4’-Dimethylaminoacetanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the dimethylamino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Parent amine.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4’-Dimethylaminoacetanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Dimethylaminoacetanilide involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .

Comparison with Similar Compounds

    Acetanilide: The parent compound, which lacks the dimethylamino group.

    N,N-Dimethylaniline: A similar compound where the acetanilide moiety is replaced with aniline.

    4-Aminoacetanilide: The precursor in the synthesis of 4’-Dimethylaminoacetanilide.

Uniqueness: 4’-Dimethylaminoacetanilide is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and interaction with various reagents and biological targets, making it a valuable compound in research and industry .

Properties

CAS No.

7463-28-7

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]acetamide

InChI

InChI=1S/C10H14N2O/c1-8(13)11-9-4-6-10(7-5-9)12(2)3/h4-7H,1-3H3,(H,11,13)

InChI Key

XZEJXEZIWLTFJR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(C)C

7463-28-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of acetic anhydride (11.5 mL, 12.45 g, 0.122 mol) in anhydrous CH2Cl2 (100 mL) was added N,N-dimethyl-1,4-phenylenediamine (11.37 g; 83.5 mmol) portion-wise over 30 min at 0° C. The mixture was allowed to gradually warm to room temperature and stirred for 24 hours. The solvent was removed under high vacuum to obtain a black residue which was stirred with Et2O (20 mL) at room temperature. The suspension was filtered and the solid washed with Et2O (3×20 mL). The solid residue was dried under high vacuum to obtain the intermediate N-acetyl-N′,N′-dimethyl-1,4-phenylenediamine as a black solid (12.8 g, 86%) which was used in the next step without further purification.
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Synthesis routes and methods II

Procedure details

To a solution of N,N-dimethylbenzene-1,4-diamine (1.0 eq) in dichloromethane, triethylamine (2.2 eq) was added at 0° C. and stirred for 15 min. To the above mixture was then added a solution of acetic anhydride (1.0 eq) in dichloromethane at 0° C., after addition the reaction was continued at room temperature for 5 hrs. Water was added and the organic layer was separated, dried over anhydrous Na2SO4, concentrated under reduced pressure to afford crude product, which, on purification by column chromatography afforded the desired N-[4-(dimethylamino)phenyl]acetamide. (Yield=69%)
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